molecular formula C15H20BNO3 B6322855 7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one CAS No. 2036075-04-2

7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one

Cat. No.: B6322855
CAS No.: 2036075-04-2
M. Wt: 273.14 g/mol
InChI Key: FNJJBYPHJOIJCL-UHFFFAOYSA-N
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Description

7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one: is an organic compound that features a boron-containing dioxaborolane group attached to an indolinone structure

Properties

IUPAC Name

7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO3/c1-9-6-11(7-10-8-12(18)17-13(9)10)16-19-14(2,3)15(4,5)20-16/h6-7H,8H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJJBYPHJOIJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2)CC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one typically involves the borylation of an indolinone precursor. One common method includes the reaction of 7-Methylindolin-2-one with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boron-containing dioxaborolane group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. Its boron-containing group makes it a valuable reagent in the synthesis of various organic compounds .

Biology and Medicine: Research has explored the potential of this compound in medicinal chemistry, particularly in the development of boron-containing drugs. Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development .

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials and polymers. Its reactivity and stability make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The indolinone moiety can interact with biological targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one is unique due to the combination of the indolinone structure with the boron-containing dioxaborolane group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in organic synthesis and medicinal chemistry .

Biological Activity

7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C15H20BNO3
  • CAS Number : 2036075-04-2
  • Molecular Weight : 273.14 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of indoline derivatives with boron-containing reagents. The presence of the dioxaborolane moiety is crucial for enhancing the compound's reactivity and biological properties.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
10hHL-600.56
CA-4HL-601.0
10gU9371.4
10jU9371.6

These values suggest that the presence of specific functional groups can enhance antiproliferative potency significantly .

The mechanism by which this compound exerts its effects appears to involve the inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells. For example:

"The significant increase in the sub-G1 peak in both cell lines with increasing concentrations suggests that these compounds exert their growth inhibitory effect by inducing apoptosis" .

Case Studies

Several studies have explored the biological activity of indolin derivatives like this compound:

  • Study on Indoline Derivatives : A study demonstrated that derivatives containing a dioxaborolane group showed enhanced antiproliferative activity against a panel of cancer cell lines compared to their amino counterparts .
  • In Vivo Studies : In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary results indicate promising outcomes in animal models for tumor reduction.
  • Synergistic Effects : Research has also indicated potential synergistic effects when combining this compound with traditional chemotherapeutic agents, leading to improved efficacy and reduced side effects.

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